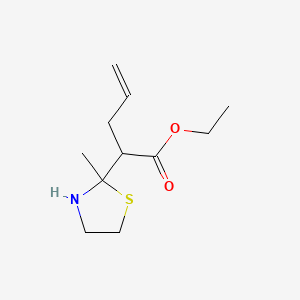
Ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate is a heterocyclic compound containing a thiazolidine ring. Thiazolidine motifs are five-membered rings with sulfur at the first position and nitrogen at the third position. These motifs are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .
Preparation Methods
The synthesis of ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate can be achieved through various synthetic routes. One common method involves the reaction of amine and arene aldehydes under refluxing toluene, followed by the addition of ethyl acrylate . This reaction typically requires a catalyst, such as β-cyclodextrin-SO3H, to improve yield and selectivity . Industrial production methods often employ green chemistry techniques, such as microwave irradiation and nano-catalysis, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild acids, bases, and organic solvents. Major products formed from these reactions are typically thiazolidine derivatives with varied biological activities .
Scientific Research Applications
Ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate involves its interaction with various molecular targets and pathways. For instance, thiazolidine derivatives are known to stimulate the PPARγ receptor, which plays a role in antidiabetic activity . Additionally, the compound can inhibit cytoplasmic Mur ligase enzyme, contributing to its antimicrobial activity . It also scavenges reactive oxygen species (ROS), providing antioxidant effects .
Comparison with Similar Compounds
Ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, this compound activates the PPARγ receptor.
Thiazole: Exhibits diverse biological activities, including antimicrobial and antifungal properties.
Thiazolidin-4-one: Demonstrates significant anticancer activities and is used in drug design.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and synthetic versatility .
Properties
CAS No. |
75606-53-0 |
|---|---|
Molecular Formula |
C11H19NO2S |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate |
InChI |
InChI=1S/C11H19NO2S/c1-4-6-9(10(13)14-5-2)11(3)12-7-8-15-11/h4,9,12H,1,5-8H2,2-3H3 |
InChI Key |
LNWIIIHSXUAKPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C1(NCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















